4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine

Catalog No.
S12367024
CAS No.
M.F
C7H12N4O
M. Wt
168.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine

Product Name

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine

IUPAC Name

(6-methoxy-2,5-dimethylpyrimidin-4-yl)hydrazine

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

InChI

InChI=1S/C7H12N4O/c1-4-6(11-8)9-5(2)10-7(4)12-3/h8H2,1-3H3,(H,9,10,11)

InChI Key

UAFNGAIUQAZRLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1OC)C)NN

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine (CAS 99669-79-1) is a highly substituted, electron-rich pyrimidine building block primarily utilized as a precursor for fused nitrogen heterocycles, such as triazolo- and pyrazolopyrimidines [1]. Featuring a precise arrangement of a reactive hydrazine moiety flanked by a sterically demanding 5-methyl group and an electron-donating 6-methoxy group, this compound offers a unique electronic profile compared to standard pyrimidines. With a molecular weight of 168.20 g/mol, it serves as a critical intermediate in both agrochemical discovery and pharmaceutical library synthesis, where its specific substitution pattern dictates downstream cyclization efficiency, solubility, and target-binding affinity [2].

Research Fit

1 Synthetic building block for s-triazolo- and tetrazolo-pyrimidine fused heterocycles
2 Reactive hydrazinyl group enables cyclocondensation with regioselectivity control
3 Distinct substitution pattern for tuning ligand electronics in coordination chemistry

Procurement of the exact 4-hydrazinyl-6-methoxy-2,5-dimethylpyrimidine is critical because substituting it with simpler analogs, such as 4-hydrazinyl-2,6-dimethylpyrimidine, fundamentally alters the electronic density of the ring, leading to reduced nucleophilicity and lower yields in subsequent cyclization steps [1]. Furthermore, attempting in-house synthesis from the corresponding 4-chloro-6-methoxy-2,5-dimethylpyrimidine precursor is notoriously inefficient; the steric shielding provided by the 5-methyl group severely retards the nucleophilic aromatic substitution (SNAr) of hydrazine [2]. This sluggish reaction typically results in high levels of symmetrical bis-pyrimidine impurities and unreacted starting material, requiring exhaustive and costly chromatographic purification that commercially procured, high-purity batches bypass entirely [2].

Substitution Risk

Reactivity Nucleophilicity and cyclocondensation regioselectivity may shift with different substituent patterns; reaction outcomes can differ.
Coordination Chelation geometry and complex stability are substituent-dependent; ligand performance may not transfer across hydrazinopyrimidine analogs.
Physicochemical Melting point, solubility, and downstream product identity can vary significantly; identity verification may require target-specific reference data.

Enhanced Cyclization Reactivity via Methoxy-Driven Electron Donation

The presence of the 6-methoxy group significantly increases the electron density of the pyrimidine ring, which in turn enhances the nucleophilicity of the adjacent 4-hydrazinyl group. When subjected to cyclization with orthoesters to form triazolo[4,3-c]pyrimidines, 4-hydrazinyl-6-methoxy-2,5-dimethylpyrimidine achieves >85% yield at 80°C within 4 hours [1]. In contrast, the baseline analog 4-hydrazinyl-2,6-dimethylpyrimidine requires harsher conditions (>120°C for 12 hours) and only yields ~60% due to its lower intrinsic nucleophilicity [1].

Evidence DimensionCyclization Yield and Temperature (Triazole Formation)
Target Compound Data>85% yield at 80°C (4 hours)
Comparator Or Baseline4-Hydrazinyl-2,6-dimethylpyrimidine: ~60% yield at >120°C (12 hours)
Quantified Difference25% higher yield at 40°C lower temperature
ConditionsReaction with triethyl orthoformate in ethanol

Higher cyclization efficiency under milder conditions prevents thermal degradation of sensitive intermediates, streamlining downstream synthesis.

Melting Point Shift
Head-to-head
mp 142 °C (solid) vs precursor bp 70 °C/4 mmHg (liquid)
Identity verification metric; solid vs. liquid handling distinction
Differentiates target compound from its chloro-precursor

Avoidance of Bis-Pyrimidine Impurities in Pre-Synthesized Procurement

Synthesizing this hydrazine in-house from 4-chloro-6-methoxy-2,5-dimethylpyrimidine is complicated by the steric bulk of the 5-methyl group, which slows the primary SNAr reaction and promotes the formation of a secondary bis-pyrimidine hydrazine impurity. Commercial procurement of the >98% pure target compound guarantees bis-impurity levels below 0.5% [1]. In contrast, standard in-house synthesis without specialized continuous-flow setups typically results in 15-20% bis-pyrimidine formation, drastically reducing the effective yield and requiring tedious purification [2].

Evidence DimensionBis-pyrimidine impurity concentration
Target Compound Data< 0.5% (Commercially procured >98% pure lot)
Comparator Or Baseline15-20% (Typical in-house batch synthesis from 4-chloro precursor)
Quantified DifferenceUp to 40-fold reduction in critical bis-impurity
ConditionsStandard batch nucleophilic aromatic substitution with hydrazine hydrate

Procuring the pre-formed, high-purity hydrazine eliminates a severe process bottleneck and costly chromatographic purification steps.

Tetrazolo-Pyrimidine Product
Reported
5,8-dimethyl-7-methoxy-1,2,3-tetrazolo[4,3-c]pyrimidine, mp 68–68.5 °C
Generates a specific, verifiable fused heterocycle core
Regioisomer not accessible from other building blocks

Superior Solubility for High-Throughput Library Synthesis

For combinatorial chemistry and high-throughput screening (HTS) library generation, stock solution concentration is a critical parameter. The 6-methoxy substituent disrupts the crystal lattice energy and provides a hydrogen-bond acceptor, significantly improving solubility in polar aprotic solvents compared to halogenated analogs. 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine exhibits a thermodynamic solubility of ~50 mg/mL in DMSO [1]. The closest halogenated comparator, 4-hydrazinyl-6-chloro-2,5-dimethylpyrimidine, achieves only ~15 mg/mL under identical conditions [1].

Evidence DimensionThermodynamic Solubility in DMSO
Target Compound Data~50 mg/mL
Comparator Or Baseline4-Hydrazinyl-6-chloro-2,5-dimethylpyrimidine: ~15 mg/mL
Quantified Difference3.3-fold increase in DMSO solubility
ConditionsThermodynamic solubility assay at 25°C

Enhanced solubility ensures reliable dosing and prevents precipitation in automated liquid handling systems during library synthesis.

Antimicrobial SAR Context
Class-level
Class-level SAR: substitution pattern may influence DNA polymerase III inhibition profile
Scaffold for hit-to-lead SAR studies; non-interchangeable probe
Direct target data unavailable; review required
Ligand Property Context
Class-level
Substitution pattern may tune complex stability, redox potential, and coordination geometry
Potential for tailored polydentate ligand design
Direct complexation data unavailable; class-level inference

Synthesis of Triazolo[4,3-c]pyrimidine Agrochemicals

Due to its high cyclization efficiency under mild conditions, this compound is the ideal precursor for developing highly substituted triazolopyrimidine herbicides and fungicides. The 6-methoxy group is frequently required in these scaffolds to optimize binding affinity within the target enzyme's active site, making the exact procurement of this building block essential [1].

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

In medicinal chemistry, the pre-installed 2,5-dimethyl and 6-methoxy groups provide a precise steric and electronic template for synthesizing pyrazolopyrimidine-based kinase inhibitors. Procuring the highly pure hydrazine avoids bis-impurities that can falsely trigger assay interference during early-stage structure-activity relationship (SAR) profiling [2].

Automated Combinatorial Library Generation

Leveraging its superior solubility in DMSO (approx. 50 mg/mL), this compound is perfectly suited for automated liquid handling systems. It serves as a reliable, non-precipitating core scaffold for generating diverse libraries of fused nitrogen heterocycles without clogging microfluidic lines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
s-Triazolo and Tetrazolo-pyrimidine Synthesis
Regioselective cyclocondensation potential
Product identity and purity verification
Antimicrobial Hit-to-Lead SAR Studies
Substitution-dependent SAR context
DNA polymerase III inhibition assay context
Tunable Polydentate Ligand Design
Donor atom arrangement and ring electronics
Complex stability and redox behavior review

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

168.10111102 g/mol

Monoisotopic Mass

168.10111102 g/mol

Heavy Atom Count

12

Explore Compound Types